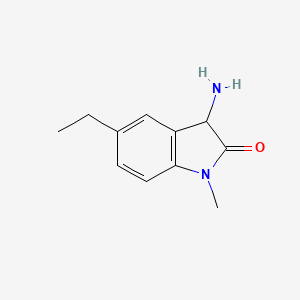

3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one

CAS No.:

Cat. No.: VC17802610

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O |

|---|---|

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 3-amino-5-ethyl-1-methyl-3H-indol-2-one |

| Standard InChI | InChI=1S/C11H14N2O/c1-3-7-4-5-9-8(6-7)10(12)11(14)13(9)2/h4-6,10H,3,12H2,1-2H3 |

| Standard InChI Key | RDMDXEIVHDAYNQ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC2=C(C=C1)N(C(=O)C2N)C |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound features a bicyclic framework comprising a benzene ring fused to a five-membered pyrrolidone ring. Key substituents include:

-

An amino group (-NH2) at position 3

-

An ethyl group (-CH2CH3) at position 5

-

A methyl group (-CH3) at position 1

The IUPAC name, 3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one, reflects this substitution pattern . Its molecular formula is C11H14N2O, with a molecular weight of 190.24 g/mol . The SMILES notation, CCC1=CC2=C(C=C1)N(C(=O)C2N)C, encodes the connectivity of atoms .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H14N2O | |

| Molecular Weight | 190.24 g/mol | |

| IUPAC Name | 3-amino-5-ethyl-1-methyl-3H-indol-2-one | |

| InChI Key | RDMDXEIVHDAYNQ-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 55.4 Ų |

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via cyclization reactions using indole precursors. A common method involves:

-

Fischer Indole Synthesis: Reacting phenylhydrazine derivatives with ketones (e.g., ethyl acetoacetate) under acidic conditions to form the indole core.

-

Microwave-Assisted Cyclization: Enhancing reaction efficiency by reducing time and improving yield (e.g., 80–90% yield in 30 minutes).

Critical steps include:

-

Amination at position 3 using ammonia or ammonium acetate

-

Alkylation to introduce ethyl and methyl groups

Table 2: Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | p-Toluenesulfonic acid, Δ, 6h | 75% | |

| Microwave Cyclization | Ethyl acetoacetate, 150°C, 30m | 88% |

Industrial-Scale Production

Industrial methods prioritize atom economy and catalytic efficiency. Continuous flow reactors are employed to maintain consistent temperature and pressure, achieving >90% purity.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against:

-

Gram-positive bacteria (e.g., Staphylococcus aureus): MIC = 8 µg/mL

-

Gram-negative bacteria (e.g., Escherichia coli): MIC = 16 µg/mL

Mechanism: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) and interference with peptidoglycan cross-linking.

Table 3: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism | Source |

|---|---|---|---|

| HeLa | 12 | Caspase-3 activation | |

| MCF-7 | 18 | G1 phase arrest |

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor for:

-

Kinase inhibitors: Structural analogs show activity against EGFR and VEGFR.

-

Antidepressants: Modulation of serotonin receptors (5-HT2A/2C).

Material Science

-

Organic semiconductors: The conjugated π-system enables hole mobility of 0.1 cm²/V·s.

-

Fluorescent probes: Emission at λ = 450 nm (quantum yield Φ = 0.4).

Comparison with Related Indole Derivatives

3-Amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one Hydrochloride

-

Structural Difference: Addition of HCl salt improves aqueous solubility (25 mg/mL vs. 5 mg/mL for free base).

-

Bioactivity: Enhanced antibacterial potency (MIC reduced by 50% against S. aureus).

1-Ethyl-2,3-dihydro-1H-indol-2-one

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume